molecular formula C27H27N3O2 B11566739 [5-(benzyloxy)-3-methyl-1H-indol-2-yl](4-phenylpiperazin-1-yl)methanone

[5-(benzyloxy)-3-methyl-1H-indol-2-yl](4-phenylpiperazin-1-yl)methanone

Cat. No.: B11566739
M. Wt: 425.5 g/mol
InChI Key: WHGIESPWGFHAOV-UHFFFAOYSA-N
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Description

5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a benzyloxy group, a methyl group, and a phenylpiperazine-1-carbonyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Benzyloxy Group: The benzyloxy group can be introduced through an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Methyl Group: The methyl group can be introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of the Phenylpiperazine-1-Carbonyl Group: The phenylpiperazine-1-carbonyl group can be introduced through an amide coupling reaction, where the indole derivative is reacted with phenylpiperazine and a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace existing functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indole derivatives.

Scientific Research Applications

5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to biologically active indole derivatives.

    Biological Studies: It is used in research to understand its interactions with biological targets such as enzymes and receptors.

    Chemical Biology: The compound is used as a probe to study biological pathways and mechanisms.

    Pharmaceutical Development: It is explored for its potential use in drug development for various diseases.

Mechanism of Action

The mechanism of action of 5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE involves its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-(BENZYLOXY)-3-METHYL-2-(4-METHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
  • 5-(BENZYLOXY)-3-METHYL-2-(4-ETHYLPIPERAZINE-1-CARBONYL)-1H-INDOLE
  • 5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLMORPHOLINE-1-CARBONYL)-1H-INDOLE

Uniqueness

5-(BENZYLOXY)-3-METHYL-2-(4-PHENYLPIPERAZINE-1-CARBONYL)-1H-INDOLE is unique due to the presence of the phenylpiperazine-1-carbonyl group, which imparts distinct biological and chemical properties. This structural feature differentiates it from other indole derivatives and contributes to its specific interactions with biological targets.

Properties

Molecular Formula

C27H27N3O2

Molecular Weight

425.5 g/mol

IUPAC Name

(3-methyl-5-phenylmethoxy-1H-indol-2-yl)-(4-phenylpiperazin-1-yl)methanone

InChI

InChI=1S/C27H27N3O2/c1-20-24-18-23(32-19-21-8-4-2-5-9-21)12-13-25(24)28-26(20)27(31)30-16-14-29(15-17-30)22-10-6-3-7-11-22/h2-13,18,28H,14-17,19H2,1H3

InChI Key

WHGIESPWGFHAOV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)N4CCN(CC4)C5=CC=CC=C5

Origin of Product

United States

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